molecular formula C11H17NO4 B1378889 Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1408075-90-0

Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1378889
CAS RN: 1408075-90-0
M. Wt: 227.26 g/mol
InChI Key: KMHUVVBPRISZRL-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C11H17NO4 . It is a compound that has been studied for its potential applications in various fields .


Molecular Structure Analysis

The molecular structure of Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic structure, which includes an azaspiro ring system . The InChI code for this compound is InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a molecular weight of 227.26 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its relative hydrophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 227.11575802 g/mol . The topological polar surface area is 55.8 Ų .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been synthesized and studied for its molecular structure. For instance, a cyclic amino acid ester variant of this compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization. The crystal structure was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Reaction with N,N-Dimethylformamide Dimethyl Acetal

The compound has been involved in reactions with other chemicals like N,N-dimethylformamide dimethyl acetal. Such reactions produced a mixture of isomeric condensation products, indicating its reactivity and potential for creating diverse chemical compounds (Moskalenko & Boev, 2012).

Synthesis of Chiral Compounds

The compound has also been synthesized as a chiral cyclic amino acid ester, demonstrating its application in the creation of chiral compounds. This synthesis did not require a chiral catalyst or enzyme, highlighting its potential in simplifying the production of complex molecules (Moriguchi et al., 2014).

Applications in Spirocyclic Compound Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, indicates its utility in the creation of novel compounds with potential applications in various fields including drug discovery (Meyers et al., 2009).

Photochemical and Thermal Rearrangement Studies

Studies on the photochemical and thermal rearrangement of related oxaziridines demonstrate the potential for investigating complex chemical processes and reactions, which can be crucial in understanding reaction mechanisms in organic chemistry (Lattes et al., 1982).

properties

IUPAC Name

tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHUVVBPRISZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138291
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408075-90-0
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1408075-90-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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